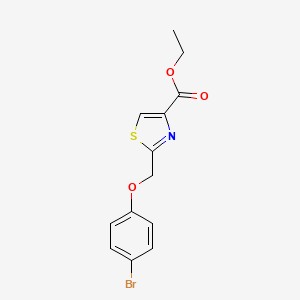

Ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate

Description

Ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate is a thiazole-based ester derivative characterized by a 4-bromophenoxymethyl substituent at position 2 and an ethyl carboxylate group at position 4 of the thiazole ring. Its synthesis typically involves condensation reactions using ethyl bromopyruvate and appropriately substituted thiobenzamides or thiosemicarbazides .

Properties

IUPAC Name |

ethyl 2-[(4-bromophenoxy)methyl]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO3S/c1-2-17-13(16)11-8-19-12(15-11)7-18-10-5-3-9(14)4-6-10/h3-6,8H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDYOUFTSOCRFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)COC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromoacetate with 4-bromophenol to form ethyl 2-((4-bromophenoxy)methyl)acetate. This intermediate is then reacted with thioamide under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with continuous monitoring of temperature, pressure, and pH levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

Substitution: Formation of azido or thiocyanato derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidines.

Hydrolysis: Formation of 2-((4-bromophenoxy)methyl)thiazole-4-carboxylic acid.

Scientific Research Applications

Chemistry

- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

- Bioactive Molecule : Research indicates that Ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate exhibits antimicrobial and antifungal properties. Studies have shown its effectiveness against various pathogens, suggesting its potential as a therapeutic agent .

Medicine

- Drug Development : This compound is being explored for its potential use in drug development, particularly for anticancer and anti-inflammatory therapies. Its interaction with specific molecular targets may inhibit pathways involved in tumor growth and inflammation .

Industrial Applications

- Specialty Chemicals : this compound is utilized in the production of specialty chemicals. Its role as a building block in organic synthesis facilitates the development of new materials and compounds with desirable properties.

Case Studies

Recent studies have demonstrated the efficacy of this compound in various applications:

- Antimicrobial Activity : A study evaluated the antimicrobial effects of this compound against several bacterial strains, showing promising results comparable to standard antibiotics .

- Anticancer Properties : In vitro studies on human breast adenocarcinoma cell lines (MCF7) revealed that this compound exhibits significant anticancer activity, suggesting its potential role in cancer therapeutics .

- Mechanistic Studies : Molecular docking studies have indicated that related compounds interact with specific enzymes involved in lipid biosynthesis, which may explain their antimicrobial effects .

Mechanism of Action

The mechanism of action of Ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity.

Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Thiazole Carboxylates with Aromatic Groups

Ethyl 2-(4-Bromophenyl)thiazole-4-carboxylate (CAS: 885278-75-1)

- Molecular Formula: C₁₂H₁₀BrNO₂S.

- Physical Properties : Melting point = 89–91°C; Density = 1.50 g/cm³; pKa ≈ -0.42 .

- Key Differences : The absence of an ether-linked methyl group reduces steric bulk compared to the target compound. This may enhance membrane permeability but reduce binding specificity in biological systems.

Ethyl 2-(4-Bromo-2-methylphenyl)thiazole-4-carboxylate (CAS: 886368-25-8)

- Structure : 4-Bromo-2-methylphenyl substituent at position 2.

- Molecular Formula: C₁₃H₁₂BrNO₂S.

- Molecular Weight : 326.21 g/mol .

Ethyl 2-Phenylthiazole-4-carboxylate (CAS: 7113-10-2)

Thiazole Derivatives with Functionalized Substituents

Ethyl 2-[2-(2-Nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate

- Structure : Hydrazinyl group with a 2-nitrobenzylidene substituent.

- Electronic Properties : The nitro group reduces the HOMO-LUMO gap (4.32 eV) due to extended conjugation, enhancing charge transfer properties .

- Biological Activity : Exhibits antioxidant and antimicrobial activities, attributed to the nitro group’s electron-withdrawing effects .

Ethyl 2-Aminothiazole-4-carboxylate Derivatives

- Structure: Amino group at position 2, modified with moieties like phthalimide or phenylpropanamide.

- Biological Activity : Demonstrated anti-cancer activity (IC₅₀ = 0.72–1.55 μM against HCT-116 cells) via β-catenin inhibition .

- Key Differences: The amino group facilitates hydrogen bonding, whereas the bromophenoxymethyl group in the target compound may enhance lipophilicity and π-π stacking .

Comparative Analysis of Physicochemical and Electronic Properties

*Estimated based on structural similarity.

Biological Activity

Ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate is a synthetic organic compound belonging to the thiazole family, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant research findings.

This compound features a thiazole ring substituted with a bromophenoxy group, which influences its reactivity and biological interactions. The compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles.

- Oxidation and Reduction : The thiazole ring can be oxidized or reduced, affecting its biological activity.

- Hydrolysis : The ester group can hydrolyze to yield the corresponding carboxylic acid.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells.

- Molecular Targets : The compound may interact with enzymes and receptors, potentially inhibiting their activity.

- Biochemical Pathways : It is believed to influence various pathways related to cell signaling, metabolism, and gene expression.

Biological Activities

Research has indicated several significant biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that thiazole derivatives possess antimicrobial properties. This compound has been investigated for its potential as an antimicrobial agent against various pathogens. For instance:

- In vitro Studies : The compound demonstrated effective inhibition against bacterial strains comparable to standard antibiotics .

Antifungal Activity

The compound has also been evaluated for antifungal properties. Research indicates that certain thiazole derivatives exhibit significant antifungal activity against fungi such as Candida species and Aspergillus .

Anticancer Potential

This compound is being explored for its anticancer potential. Preliminary studies suggest:

- Mechanisms of Action : The compound may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation .

- Cell Line Studies : In vitro testing on various cancer cell lines has shown promising results in reducing cell viability .

Case Studies

Several case studies highlight the biological efficacy of this compound:

-

Antimicrobial Efficacy Study :

- Objective : To evaluate the antimicrobial activity against resistant bacterial strains.

- Results : Showed significant inhibition at concentrations comparable to standard treatments.

-

Anticancer Activity Assessment :

- Objective : To assess cytotoxic effects on breast cancer cell lines.

- Results : Induced significant apoptosis in MCF7 cells, suggesting a potential therapeutic role.

Comparative Analysis with Similar Compounds

A comparative analysis with similar thiazole derivatives reveals unique aspects of this compound:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| Ethyl 2-amino-thiazole-4-carboxylate | Structure | Antimicrobial |

| Ethyl 4-(4-bromophenyl)-2-thiazole carboxylate | Structure | Anticancer |

This table illustrates how structural modifications influence the biological activity of thiazole derivatives.

Q & A

Q. What synthetic methodologies are commonly employed to synthesize Ethyl 2-((4-bromophenoxy)methyl)thiazole-4-carboxylate?

The compound is typically synthesized via a multi-step reaction involving:

- Condensation : Reacting 4-bromophenoxy acetaldehyde derivatives with thiourea or ethyl bromopyruvate under acidic conditions (e.g., HCl or H₂SO₄) to form the thiazole ring.

- Esterification : Subsequent reaction with ethyl chloroformate or ethanol under reflux to introduce the ethyl ester group .

- Purification : Silica gel column chromatography (petroleum ether:ethyl acetate gradients) ensures high purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and ester group integrity.

- FTIR : Identifies functional groups (e.g., C=O at ~1730 cm⁻¹ for esters, C-Br at ~600 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks).

- X-ray Crystallography : Resolves crystal structure and intermolecular interactions (e.g., hydrogen bonding) .

Q. How is purity assessed during synthesis?

- Thin-Layer Chromatography (TLC) : Monitors reaction progress.

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity post-synthesis.

- Melting Point Analysis : Consistency with literature values indicates purity .

Advanced Research Questions

Q. How does the bromophenoxy substituent influence biological activity compared to other halogenated analogs?

- Electron-Withdrawing Effects : The bromine atom enhances electrophilicity, improving interactions with DNA or enzymes (e.g., topoisomerase II inhibition).

- Comparative Studies : Methoxy or chloro substituents may alter solubility or binding kinetics. For example, bromine’s larger atomic radius increases steric effects, potentially reducing off-target interactions .

Q. What computational strategies predict the compound’s binding affinity to biological targets?

- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., antimicrobial targets like dihydrofolate reductase).

- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity and stability.

- Molecular Dynamics (MD) : Simulates binding stability over time .

Q. How can reaction conditions be optimized to control stereochemistry during synthesis?

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor specific transition states for regioselectivity.

- Catalysts : Chiral catalysts (e.g., L-proline) induce enantioselectivity in asymmetric syntheses.

- Temperature : Lower temperatures reduce side reactions, preserving stereochemical integrity .

Q. What strategies improve the compound’s bioavailability in pharmacological studies?

- Prodrug Design : Hydrolyzing the ethyl ester to a carboxylic acid enhances solubility.

- Lipid Nanocarriers : Encapsulation improves cellular uptake.

- Structure-Activity Relationship (SAR) Studies : Modifying the bromophenoxy or thiazole groups to balance lipophilicity and solubility .

Analytical and Mechanistic Questions

Q. What non-covalent interactions stabilize the crystal structure of this compound?

- Hirshfeld Surface Analysis : Reveals dominant interactions like C-H···O hydrogen bonds and π-π stacking between aromatic rings.

- Van der Waals Forces : Bromine’s polarizability contributes to crystal packing efficiency .

Q. How does the compound interact with DNA in anticancer studies?

Q. What are the key differences in antimicrobial efficacy between this compound and its non-brominated analogs?

- MIC (Minimum Inhibitory Concentration) : Bromine substitution lowers MIC values against Gram-positive bacteria (e.g., S. aureus) due to enhanced membrane penetration.

- Resistance Mitigation : Brominated derivatives show slower resistance development compared to methoxy analogs .

Methodological Challenges

Q. How are contradictory data in SAR studies resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.